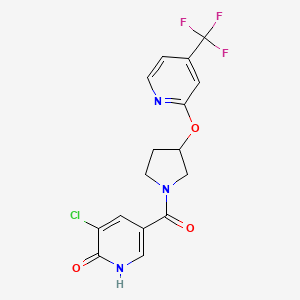
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a chlorinated pyridine ring, a trifluoromethyl group, and a pyrrolidine ring. These structural elements confer unique chemical and biological properties, making it a subject of considerable interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting with the chlorination of a pyridine derivative. Key intermediates are formed through substitution and coupling reactions, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production might leverage optimized catalysts and continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, ensure that the final product meets rigorous standards.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the hydroxyl group, to form ketones or quinones.
Reduction: : It may be reduced under specific conditions, potentially affecting the pyridine ring or the trifluoromethyl group.
Substitution: : Halogenated groups are reactive sites for nucleophilic or electrophilic substitution, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, and water, depending on the reaction stage.
Major Products
The major products depend on the specific reaction pathway. For instance, oxidation may yield pyridones, while substitution reactions can produce a wide array of functionalized derivatives.
科学研究应用
Chemistry
The compound serves as a building block for the synthesis of more complex molecules in organic chemistry, including pharmaceuticals and agrochemicals.
Biology
In biological research, it is used to study enzyme interactions, receptor binding, and cellular pathways, often serving as a model compound in drug development.
Medicine
Potential therapeutic applications include acting as an enzyme inhibitor or receptor agonist/antagonist, making it relevant in designing treatments for various diseases.
Industry
Industrial applications may involve its use in the synthesis of specialty chemicals, materials science, and as a precursor for polymers or advanced materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular processes. The pyrrolidine ring and trifluoromethyl group are crucial for binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(5-Chloro-6-hydroxypyridin-3-yl)(3-((4-fluorophenyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
This compound is unique due to the trifluoromethyl group, which enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy compared to similar molecules.
There you have it! A deep dive into (5-Chloro-6-hydroxypyridin-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. Feel like a chemist yet?
属性
IUPAC Name |
3-chloro-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c17-12-5-9(7-22-14(12)24)15(25)23-4-2-11(8-23)26-13-6-10(1-3-21-13)16(18,19)20/h1,3,5-7,11H,2,4,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUBVCFMAFTPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














